Methyl (2R)-2-acetamido-3-methylbutanoate
Overview
Description
Methyl (2R)-2-acetamido-3-methylbutanoate is an organic compound with a chiral center, making it an enantiomerically pure substance. This compound is often studied for its potential applications in various fields, including chemistry, biology, and medicine. Its structure consists of a methyl ester group, an acetamido group, and a chiral center at the second carbon, which contributes to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (2R)-2-acetamido-3-methylbutanoate typically involves the esterification of (2R)-2-acetamido-3-methylbutanoic acid. This can be achieved through the reaction of the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation or crystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: Methyl (2R)-2-acetamido-3-methylbutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like ammonia (NH3) or primary amines can be used for substitution reactions.
Major Products Formed:
Oxidation: The major product is (2R)-2-acetamido-3-methylbutanoic acid.
Reduction: The major product is (2R)-2-acetamido-3-methylbutanol.
Substitution: Various amide derivatives can be formed depending on the nucleophile used.
Scientific Research Applications
Methyl (2R)-2-acetamido-3-methylbutanoate has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor to biologically active molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Methyl (2R)-2-acetamido-3-methylbutanoate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes that catalyze its conversion to other biologically active molecules. The pathways involved may include enzymatic hydrolysis, oxidation, and reduction reactions, leading to the formation of metabolites that exert specific biological effects.
Comparison with Similar Compounds
Methyl (2S)-2-acetamido-3-methylbutanoate: The enantiomer of the compound, which has different stereochemistry and potentially different biological activity.
Ethyl (2R)-2-acetamido-3-methylbutanoate: A similar compound with an ethyl ester group instead of a methyl ester group.
Methyl (2R)-2-acetamido-3-ethylbutanoate: A compound with an ethyl group at the third carbon instead of a methyl group.
Uniqueness: Methyl (2R)-2-acetamido-3-methylbutanoate is unique due to its specific stereochemistry, which can influence its reactivity and interaction with biological molecules. Its chiral center makes it an important compound for studying enantioselective reactions and for use in the synthesis of enantiomerically pure pharmaceuticals.
Properties
IUPAC Name |
methyl (2R)-2-acetamido-3-methylbutanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-5(2)7(8(11)12-4)9-6(3)10/h5,7H,1-4H3,(H,9,10)/t7-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCHNPFJMSOGXIT-SSDOTTSWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)NC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)OC)NC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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